6-Hydroxy-4-methoxypyridine-2-carboxylic acid
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Overview
Description
6-Hydroxy-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by a hydroxyl group at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation and methoxylation of pyridine derivatives. For instance, starting from 2-chloro-4-methoxypyridine, the compound can be synthesized by introducing a hydroxyl group at the 6th position through a nucleophilic substitution reaction using a suitable hydroxylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and hydroxylation of pyridine derivatives, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
6-Methoxypyridine-2-carboxylic acid: Lacks the hydroxyl group at the 6th position.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Hydroxyl group at the 3rd position instead of the 6th.
Uniqueness
6-Hydroxy-4-methoxypyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the pyridine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H7NO4 |
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Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-methoxy-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)8-6(9)3-4/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
HWCLSCWVELRRKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC(=C1)C(=O)O |
Origin of Product |
United States |
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